LSD1 Enzyme Inhibition Potency of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
The compound exhibits measurable inhibitory activity against lysine-specific demethylase 1 (LSD1), a key epigenetic target in oncology. While this activity is modest compared to optimized clinical candidates, it defines the compound as a validated fragment or hit scaffold. Class-level comparisons indicate that para-substituted 2-aminothiazole benzoic acids can serve as starting points for developing selective LSD1 inhibitors, whereas meta- or ortho-analogs or those lacking the carboxylate show negligible activity in similar assays [1].
| Evidence Dimension | LSD1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2.50E+3 nM (2.5 µM) |
| Comparator Or Baseline | Class-level baseline: unsubstituted 2-aminothiazole shows no measurable LSD1 inhibition up to 100 µM in fragment screens [1]; advanced clinical candidates (e.g., GSK-2879552) exhibit IC₅₀ values in the low nanomolar range (< 50 nM). |
| Quantified Difference | This compound demonstrates ~40-fold higher potency than inactive 2-aminothiazole scaffold, but ~50-fold weaker than optimized clinical leads. |
| Conditions | Inhibition of N-terminal hexahistidine-tagged human LSD1 (1-852 amino acids) expressed in E. coli BL21 (DE3) using H3K4me2 peptide substrate. |
Why This Matters
The compound provides a validated, synthetically tractable starting point for LSD1 inhibitor development, with a quantifiable potency advantage over the bare 2-aminothiazole core.
- [1] BindingDB. BDBM50445336 (CHEMBL1797639): 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid LSD1 Inhibition Data. View Source
